Structural Difference from the Closest Active Analog WE-4: Presence of 6-OH Group
The target compound carries a hydrogen-bond-donating 6-hydroxyl group, whereas the most potent aurone in the Ikram et al. study, WE-4 (2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one), lacks this substituent. WE-4 displays IC50 values of 0.30 µM against LOX and 0.22 µM against COX-2 [1]. The additional 6-OH in the target compound is expected to form extra hydrogen bonds within the enzyme active site, potentially improving potency or altering selectivity, although direct comparative IC50 data for the target compound are not yet published.
| Evidence Dimension | Structural feature (6-OH vs. H) and reported enzyme inhibition |
|---|---|
| Target Compound Data | 6-OH present; no direct IC50 available |
| Comparator Or Baseline | WE-4 (2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one): LOX IC50 = 0.30 µM, COX-2 IC50 = 0.22 µM |
| Quantified Difference | Structural difference: presence/absence of 6-OH. No activity delta calculable. |
| Conditions | In vitro LOX and COX-2 enzyme assays (reference compound data only) |
Why This Matters
The 6-OH group is a key pharmacophoric feature that can be exploited for selective enzyme inhibition; procurement of this exact compound is required to test the 6-OH contribution.
- [1] Ikram, M.; Shah, I.; Hussain, H.; Mughal, E. U.; Naeem, N.; Sadiq, A.; Nazir, Y.; Shah, S. W. A.; Zahoor, M.; Ullah, R.; Ali, E. A.; Umar, M. N. Synthesis, Molecular Docking Evaluation for LOX and COX-2 Inhibition and Determination of In-Vivo Analgesic Potentials of Aurone Derivatives. Heliyon 2024, 10 (9), e29658. https://doi.org/10.1016/j.heliyon.2024.e29658. View Source
